![molecular formula C17H15NO5 B12903801 Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate CAS No. 68207-91-0](/img/structure/B12903801.png)
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction using aryl amines and dimethyl/diethyl acetylenedicarboxylates with 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous due to its metal-free nature, high regioselectivity, shorter reaction time, and broad substrate scope with good yields.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. For example, the preparation of quinoline-2,3-dicarboxylic acid involves reacting a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent .
Chemical Reactions Analysis
Types of Reactions
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, acetylenedicarboxylates, and Vilsmeier reagents. Reaction conditions typically involve moderate temperatures (e.g., 80°C) and solvents such as acetonitrile and toluene .
Major Products
The major products formed from these reactions include diester quinoline derivatives, triesters, and various substituted quinoline compounds .
Scientific Research Applications
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial and antineoplastic activities . The compound’s structure allows it to interact with biological molecules, disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluoroquinolines: These compounds contain a fluorine atom, which enhances their biological activity and provides unique properties.
Uniqueness
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
68207-91-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
diethyl furo[3,2-c]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
QEQUMAVEVTXQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


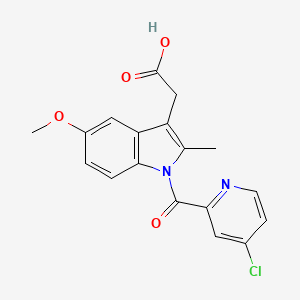
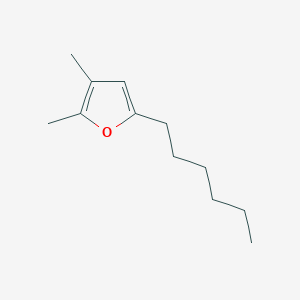
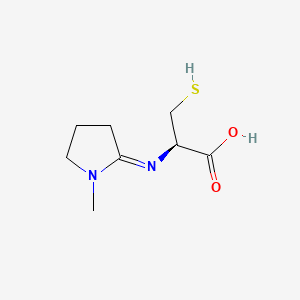
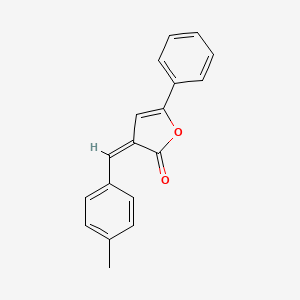




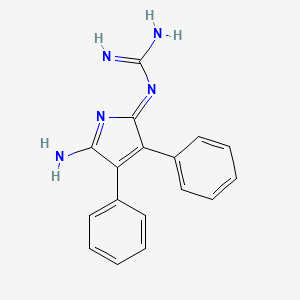
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
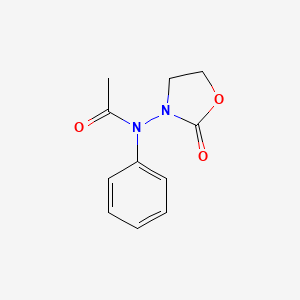


![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
